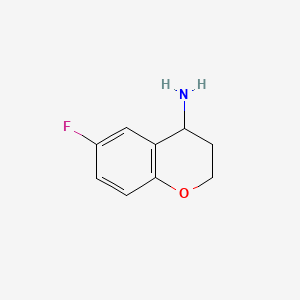

6-Fluorochroman-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQYSVLMDHXHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585685 |

Source

|

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238764-22-2 |

Source

|

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-6-Fluorochroman-4-amine: Properties, Synthesis, and Applications

Prepared by: A Senior Application Scientist

Introduction: A Chiral Building Block of Emerging Significance

(S)-6-Fluorochroman-4-amine is a chiral synthetic intermediate that has garnered increasing attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic scaffold, combined with the stereospecific presentation of a primary amine and the metabolic-stability-enhancing fluorine atom, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, a detailed protocol for its enantioselective synthesis and analysis, and insights into its current and potential applications in drug discovery. The strategic incorporation of the fluorochroman moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound, making a thorough understanding of this intermediate essential for researchers in the field.[1]

Nomenclature and Core Physicochemical Properties

The fundamental identity and characteristics of (S)-6-Fluorochroman-4-amine are rooted in its specific molecular structure.

-

IUPAC Name: (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine[2]

-

CAS Number: 1018978-85-2[2]

-

Molecular Formula: C₉H₁₀FNO[2]

-

Molecular Weight: 167.18 g/mol [2]

The hydrochloride salt, (S)-6-Fluorochroman-4-amine hydrochloride (CAS: 1260609-97-9), is also a common form for handling and storage, offering improved stability and solubility in polar solvents.[3][4]

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 167.18 g/mol | PubChem[2] |

| Molecular Formula | C₉H₁₀FNO | PubChem[2] |

| Appearance | Expected to be a solid | MySkinRecipes[1] |

| Purity (Typical) | ≥97% | MySkinRecipes[1] |

| Storage Conditions | Room temperature, dry, inert atmosphere | Lead Sciences[3] |

| InChIKey | WVQYSVLMDHXHOV-QMMMGPOBSA-N | PubChem[2] |

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure (S)-6-Fluorochroman-4-amine is a critical step that dictates its utility. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution. The following protocol is a representative, field-proven methodology.

Synthetic Pathway Overview

The synthesis commences from the commercially available 6-fluorochroman-4-one. A reductive amination reaction introduces the amine functionality, yielding the racemic 6-fluorochroman-4-amine. The crucial step is the subsequent resolution using a chiral acid to selectively crystallize one diastereomeric salt, from which the desired (S)-enantiomer is liberated.

Caption: Synthetic workflow for (S)-6-Fluorochroman-4-amine.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic this compound

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-fluorochroman-4-one (10.0 g, 60.2 mmol) and methanol (200 mL).

-

Addition of Reagents: Add ammonium acetate (37.1 g, 481.6 mmol) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

-

Reductive Amination: Slowly add sodium cyanoborohydride (5.67 g, 90.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₃CN is critical here; its mild reducing nature is selective for the iminium intermediate, preventing premature reduction of the ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane (DCM) eluent system.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add 1 M HCl (100 mL) and stir for 30 minutes. Wash the aqueous layer with ethyl acetate (2 x 100 mL) to remove any unreacted starting material. Basify the aqueous layer to pH > 12 with 6 M NaOH and extract the product with DCM (3 x 150 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound as an oil. The crude product is typically used directly in the next step without further purification.

Step 2: Chiral Resolution

-

Salt Formation: Dissolve the crude racemic amine (approx. 60.2 mmol) in ethanol (150 mL). In a separate flask, dissolve (+)-tartaric acid (9.04 g, 60.2 mmol) in a minimal amount of warm water and add it to the amine solution. The formation of diastereomeric salts is a cornerstone of classical resolution; the differential solubility of these salts in a given solvent system allows for their separation.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for 12 hours to facilitate crystallization.

-

Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash with cold ethanol. The solid is the diastereomeric salt of (S)-6-fluorochroman-4-amine with (+)-tartaric acid. The enantiomeric purity of the crystallized salt should be checked at this stage by chiral HPLC. Recrystallization from an ethanol/water mixture may be necessary to achieve >99% diastereomeric excess.

-

Liberation of the Free Amine: Suspend the purified salt in water (100 mL) and basify to pH > 12 with 6 M NaOH. Extract the free (S)-amine with DCM (3 x 100 mL).

-

Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-6-Fluorochroman-4-amine as a solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the final product.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The protons on the chroman ring will appear as multiplets in the aliphatic region. Key expected shifts include: δ 7.00-6.70 (m, 3H, Ar-H), 4.35-4.20 (m, 2H, -OCH₂-), 4.10 (t, 1H, -CH(NH₂)-), 2.20-1.90 (m, 2H, -CH₂-), 1.70 (br s, 2H, -NH₂). The broad singlet for the amine protons can be exchanged with D₂O.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display nine distinct signals. The fluorine-coupled aromatic carbons will show characteristic splitting (¹JCF, ²JCF, etc.). Expected shifts include: δ 155.1 (d, JCF = 235 Hz, C-6), 150.2 (C-8a), 125.4 (C-4a), 115.0 (d, JCF = 23 Hz, C-5), 113.8 (d, JCF = 21 Hz, C-7), 112.5 (d, JCF = 8 Hz, C-8), 65.2 (C-2), 48.9 (C-4), 32.1 (C-3).

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic bands for a primary aromatic amine. Key absorptions are expected around 3350 and 3280 cm⁻¹ (N-H stretching, two bands for a primary amine), 1620 cm⁻¹ (N-H bending), 1500 and 1480 cm⁻¹ (aromatic C=C stretching), and a strong band around 1230 cm⁻¹ (C-F stretching).[5][6]

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern will be dominated by alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the amine group and subsequent rearrangements of the chroman ring.[7]

Chiral Purity Assessment

The enantiomeric excess (ee) of the final product must be determined using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Chiral HPLC analysis.

Chiral HPLC Protocol:

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.

-

Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v). The basic additive (diethylamine) is crucial for obtaining good peak shape for amine compounds on polysaccharide-based chiral stationary phases.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

Analysis: Inject 10 µL. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by peak area integration.

Applications in Medicinal Chemistry and Drug Development

(S)-6-Fluorochroman-4-amine serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features contribute to desirable pharmacological properties.

-

Selective Kinase Inhibitors: The chromane scaffold can be elaborated to target the ATP-binding site of various kinases. The (S)-stereochemistry and the amine handle allow for the introduction of specific side chains that can confer selectivity and potency. The fluorine atom at the 6-position enhances metabolic stability and can improve oral bioavailability by blocking a potential site of oxidative metabolism.[1]

-

5-HT₁ₐ Receptor Antagonists: Derivatives of 6-fluorochroman have been investigated as antagonists for the 5-HT₁ₐ serotonin receptor.[9] This receptor is a validated target for the treatment of anxiety and depression. The specific stereochemistry of the amine is often critical for high-affinity binding to G-protein coupled receptors like the 5-HT₁ₐ receptor.

-

Neurological and Inflammatory Conditions: The privileged structure of the chromane ring system is found in numerous natural products and synthetic compounds with activity in the central nervous system and in inflammatory pathways. (S)-6-Fluorochroman-4-amine provides a versatile starting point for the development of novel therapeutics in these areas.[1]

Safety and Handling

(S)-6-Fluorochroman-4-amine is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(S)-6-Fluorochroman-4-amine is a chiral building block with significant potential in modern drug discovery. Its well-defined stereochemistry, coupled with the presence of a fluorine atom and a primary amine, provides a powerful combination of features for medicinal chemists to exploit. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce and characterize this valuable intermediate with high purity and confidence. As the demand for enantiomerically pure and metabolically stable drug candidates continues to grow, the importance of key chiral intermediates like (S)-6-Fluorochroman-4-amine is set to increase.

References

-

Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. Available at: [Link]

-

MySkinRecipes. (S)-4-Amino-6-fluorochromane Hydrochloride. Available at: [Link]

-

PubChem. (S)-6-Fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

Lead Sciences. (S)-6-Fluorochroman-4-amine hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. (S)-4-Amino-6-fluorochromane Hydrochloride [myskinrecipes.com]

- 2. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-6-Fluorochroman-4-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. 1260609-97-9|(S)-6-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-Fluorochroman-4-amine

An In-Depth Technical Guide on the Synthesis of 6-Fluorochroman-4-amine

In the landscape of modern medicinal chemistry, the chroman scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. The introduction of a fluorine atom and an amine group, specifically in this compound, creates a chiral building block of significant interest for drug development professionals. The fluorine substituent is known to enhance metabolic stability and binding affinity, while the chiral amine at the C4 position is a critical anchor for pharmacophore interactions. This guide provides a detailed exploration of the synthetic pathways leading to this compound, focusing on the underlying chemical principles, practical experimental protocols, and strategies for achieving the high enantiopurity demanded by the pharmaceutical industry. This molecule serves as a key intermediate in the synthesis of various bioactive agents, including aldose reductase inhibitors and selective Sirtuin 2 (SIRT2) inhibitors for age-related diseases.[1]

Part 1: Synthesis of the Core Precursor: 6-Fluorochroman-4-one

The most convergent and widely adopted strategy for synthesizing this compound begins with the preparation of its corresponding ketone, 6-fluorochroman-4-one. This intermediate is a stable, crystalline solid that serves as the lynchpin for accessing the target amine.

Primary Synthetic Pathway from p-Fluorophenol

A robust and scalable synthesis commences with the readily available starting material, p-fluorophenol.[2] The pathway involves a Michael addition reaction followed by an intramolecular cyclization (a Friedel-Crafts-type acylation).

-

Michael Addition: p-Fluorophenol undergoes a conjugate addition to an activated acetylene derivative, such as dimethyl acetylenedicarboxylate (DMAD), typically in the presence of a mild base like triethylamine. This reaction forms a vinyl ether intermediate, dimethyl 2-(p-fluorophenoxy)butenedioate.[2]

-

Hydrolysis: The resulting diester is then saponified using an aqueous base (e.g., sodium hydroxide) to yield the corresponding dicarboxylic acid, 2-(p-fluorophenoxy)butenedioic acid.[2]

-

Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is achieved by treating the dicarboxylic acid with a strong acid catalyst that also serves as the solvent, such as concentrated sulfuric acid or polyphosphoric acid.[2] This acid-catalyzed reaction promotes an intramolecular acylation onto the electron-rich aromatic ring, followed by decarboxylation, to furnish the desired 6-fluorochroman-4-one.[1][2]

Caption: Synthesis of 6-Fluorochroman-4-one from p-Fluorophenol.

Part 2: The Key Transformation: Reductive Amination

With the 6-fluorochroman-4-one precursor in hand, the central transformation is the introduction of the amine functionality at the C4 position. Reductive amination stands as the most efficient and versatile method for this conversion. This reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced to the final amine without being isolated.[3]

Caption: General workflow for Reductive Amination.

Causality Behind Reagent Choices

-

Amine Source: For the synthesis of a primary amine, ammonium acetate or aqueous ammonia are commonly used. Ammonium acetate is often preferred in a laboratory setting as it is a solid that also buffers the reaction medium, maintaining a mildly acidic pH (typically 4-6) which is optimal for imine formation.

-

Reducing Agent: The choice of reducing agent is critical for the success of the reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[3] It is a mild and selective hydride donor that reduces the protonated imine intermediate much faster than it reduces the starting ketone. This selectivity prevents the formation of the corresponding alcohol byproduct. Its mild, non-basic nature tolerates a wide range of functional groups.

-

Sodium Cyanoborohydride (NaBH₃CN): A classical reagent that is also effective. However, it is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.

-

Catalytic Hydrogenation: Using hydrogen gas over a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a viable, "greener" alternative, especially on an industrial scale. This method requires specialized high-pressure equipment.

-

Part 3: Strategies for Enantioselective Synthesis

For pharmaceutical applications, isolating a single enantiomer of this compound is paramount. Several strategies can be employed to achieve this.

-

Biocatalytic Reductive Amination: This is a state-of-the-art approach that leverages the exquisite stereoselectivity of enzymes. Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the reductive amination of a prochiral ketone to a chiral amine with exceptionally high enantiomeric excess (>99% ee).[4][5] This method is performed in aqueous media under mild conditions and is highly sought after for green and sustainable manufacturing.[6]

-

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity. For instance, organocatalytic reductive amination using a chiral Brønsted acid (like a BINOL-derived phosphoric acid) can activate the imine intermediate towards enantioselective hydride transfer from a donor like a Hantzsch ester.[7]

-

Classical Resolution: A racemic mixture of this compound can be synthesized and then resolved. This involves forming diastereomeric salts with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or tartaric acid). The diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by liberation of the enantiopure amine.

Part 4: Detailed Experimental Protocol: Reductive Amination using STAB

This protocol describes a reliable, lab-scale synthesis of racemic this compound.

Objective: To convert 6-fluorochroman-4-one to this compound via reductive amination.

Materials:

-

6-Fluorochroman-4-one (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (10.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Methanol (MeOH) or 1,2-Dichloroethane (DCE) (as solvent)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-fluorochroman-4-one (1.0 eq) and ammonium acetate (10.0 eq).

-

Solvent Addition: Add anhydrous methanol (or DCE) to the flask to dissolve/suspend the solids (concentration typically 0.1-0.5 M).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may cause some gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. This neutralizes the acidic medium and destroys any excess STAB.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by silica gel column chromatography or crystallization of a suitable salt (e.g., the hydrochloride salt) to yield the pure product.

Part 5: Data Summary: Comparison of Synthetic Strategies

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Classical Reductive Amination | NaBH(OAc)₃, NH₄OAc | Room Temp, 12-24h, Organic Solvent | Good yields, high functional group tolerance, operational simplicity.[3] | Produces racemic product, stoichiometric waste from hydride reagent. |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, NH₃ | 50-100 psi H₂, 25-80 °C | Atom economical, "greener" process, scalable. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |

| Biocatalytic Reductive Amination | Imine Reductase (IRED), NADPH cofactor, NH₃ | Room Temp, pH 7-9, Aqueous Buffer | Excellent enantioselectivity (>99% ee), mild conditions, environmentally benign.[4][5] | Requires specific enzyme screening, cofactor regeneration system can add complexity. |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid, Hantzsch Ester, Amine Source | Room Temp, 24-48h, Organic Solvent | Direct access to enantiopure product without enzymes, metal-free.[7] | Catalyst loading can be high, may require optimization for new substrates. |

Conclusion

The synthesis of this compound is a well-established process that hinges on the efficient conversion of the key intermediate, 6-fluorochroman-4-one. While classical methods such as reductive amination with sodium triacetoxyborohydride provide reliable access to the racemic material, the increasing demand for enantiomerically pure active pharmaceutical ingredients has shifted the focus towards asymmetric strategies. In this context, biocatalysis using imine reductases offers a powerful, scalable, and sustainable route, delivering the target chiral amine with near-perfect stereocontrol. For researchers and drug development professionals, a thorough understanding of these diverse synthetic tools is essential for the efficient and effective development of next-generation therapeutics based on the valuable 6-fluorochroman scaffold.

References

- NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS**. Google Patents.

- Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid. Google Patents.

- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.

-

6-Fluoro-4-oxochroman-2-carboxylic acid . ResearchGate. Available at: [Link]

-

Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid . ResearchGate. Available at: [Link]

- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. Google Patents.

- Preparation method of 6-fluorochroman-2-formic acid. Google Patents.

- Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r). Google Patents.

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals . MDPI. Available at: [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A . Organic Chemistry Portal. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

Enantioselective Organocatalytic Reductive Amination . Macmillan Group, Princeton University. Available at: [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin . ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization . ACS Publications. Available at: [Link]

-

One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids . ACS Publications. Available at: [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin . Organic Chemistry Portal. Available at: [Link]

-

Enantioselective Total Synthesis of Antibiotic CJ-16264, Synthesis and Biological Evaluation of Designed Analogues, and Discovery of Highly Potent and Simpler Antibacterial Agents . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination . ResearchGate. Available at: [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination . PubMed. Available at: [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to 6-Fluorochroman-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

6-Fluorochroman-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the chroman scaffold, it combines the rigid, bicyclic structure of the chroman ring system with the unique modulatory effects of fluorine, such as enhanced metabolic stability and binding affinity. Its primary significance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its precise chemical identity, outline a robust synthetic pathway with mechanistic insights, and explore its critical applications, most notably as a precursor to the cardiovascular drug Nebivolol.

Chemical Identity and Properties

Structure and Nomenclature

The foundational structure consists of a chroman (3,4-dihydro-2H-1-benzopyran) core, substituted with a fluorine atom at the 6-position of the benzene ring and an amine group at the 4-position of the dihydropyran ring.

The systematic IUPAC name for this compound is 6-fluoro-3,4-dihydro-2H-chromen-4-amine .[1] The carbon atom at the 4-position is a stereocenter, meaning the molecule can exist as a racemic mixture or as individual enantiomers. The (S)-enantiomer, which is often specified in pharmaceutical synthesis, is systematically named (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine .[2]

Common synonyms include (S)-4-Amino-6-fluorochromane and (S)-6-Fluorochroman-4-ylamine.[2]

Physicochemical Properties

The key physicochemical properties of this compound and its common salt forms are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | [2] |

| Molecular Weight | 167.18 g/mol | [2] |

| CAS Number (Racemate) | 238764-22-2 | [1] |

| CAS Number ((S)-enantiomer) | 1018978-85-2 | [2] |

| CAS Number (Racemic HCl Salt) | 191609-45-7 | |

| CAS Number ((S)-enantiomer HCl Salt) | 1260609-97-9 | [3] |

| Physical Form | Solid | |

| InChIKey | WVQYSVLMDHXHOV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved from the corresponding ketone, 6-fluoro-4-chromanone. The primary transformation is a reductive amination, a robust and widely used method for amine synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target amine points directly to the ketone precursor. This approach is favored due to the commercial availability and straightforward synthesis of 6-fluoro-4-chromanone.

Caption: Retrosynthetic path for this compound.

Exemplary Synthetic Protocol: Reductive Amination

This protocol describes a two-step, one-pot synthesis of racemic this compound hydrochloride from 6-fluoro-4-chromanone.

Step 1: Oxime Formation

-

To a solution of 6-fluoro-4-chromanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. The intermediate oxime may be isolated or, more commonly, used directly in the next step.

-

Causality: Hydroxylamine reacts with the ketone to form an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards product formation. Ethanol is a suitable polar protic solvent for all reagents.

Step 2: Catalytic Hydrogenation (Reduction)

-

To the crude ethanolic solution of the oxime, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Transfer the mixture to a hydrogenation vessel. Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the oxime.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Causality: Catalytic hydrogenation is a highly effective method for reducing oximes to primary amines. Pd/C is the catalyst of choice for its efficiency and selectivity. The hydrogenation of the C=N bond yields the desired amine.

Step 3: Isolation and Salt Formation

-

Concentrate the filtrate under reduced pressure to yield the crude amine as a free base.

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.

-

Trustworthiness: The protocol's validity is confirmed by characterization of the final product. The hydrochloride salt is typically a stable, crystalline solid, which facilitates purification by recrystallization and handling. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the melting point should be recorded.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic workflow from ketone to amine hydrochloride.

Applications in Medicinal Chemistry

Core Scaffold in Drug Discovery

The chroman-4-amine framework is considered a "privileged scaffold" in drug discovery. Its rigid conformation reduces the entropic penalty of binding to a biological target, while the amine handle provides a versatile point for derivatization and salt formation to tune solubility and pharmacokinetic properties. The 6-fluoro substituent further enhances its utility by often improving metabolic stability and modulating pKa.

Key Intermediate for Nebivolol

The most prominent application of this compound is as a key building block in the industrial synthesis of Nebivolol.[4][5] Nebivolol is a highly cardioselective beta-blocker used to treat hypertension. Its complex structure contains two chroman moieties.

In the synthesis of Nebivolol, two enantiomerically pure chroman fragments are coupled. (S)-6-Fluorochroman-4-amine acts as the nucleophile that opens a corresponding (R)-6-fluoro-2-oxiranyl-chroman (an epoxide). This crucial C-N bond-forming reaction builds the core backbone of the final drug molecule.

Caption: Key coupling reaction in the synthesis of Nebivolol.

Role in CNS Receptor Ligand Research

Beyond its use in cardiovascular drugs, the 6-fluorochroman scaffold has been explored for its potential in developing ligands for central nervous system (CNS) targets. Research has demonstrated that derivatives of 6-fluorochroman can act as potent antagonists for the 5-HT₁ₐ receptor.[6] In these studies, modifications to the amine at the C-4 position were critical in modulating receptor selectivity and functional activity.[6] This highlights the versatility of this compound as a starting point for generating diverse libraries of compounds for screening against various biological targets.

Conclusion

This compound stands out as a high-value synthetic intermediate in pharmaceutical chemistry. Its well-defined structure, accessible synthesis via reductive amination of 6-fluoro-4-chromanone, and proven utility as a key precursor to the blockbuster drug Nebivolol underscore its importance. The inherent drug-like properties of the fluorinated chroman scaffold ensure its continued relevance for researchers and scientists engaged in the design and synthesis of novel therapeutics for cardiovascular, CNS, and other disorders.

References

-

(S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem. [Link]

-

6-Fluoro-4-methyl-isochroman-4-amine | C10H12FNO | CID 134205910 - PubChem. [Link]

-

6-Fluoro-4-methylchroman-4-amine | CAS#:1310249-04-7 | Chemsrc. [Link]

-

(S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem. [Link]

-

(S)-5-fluorochroman-4-amine | C9H10FNO | CID 96737630 - PubChem. [Link]

- WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC...

- EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid - Google P

-

Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed. [Link]

-

Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1260609-97-9|(S)-6-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]

- 5. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 6-Fluorochroman-4-amine Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of 6-Fluorochroman-4-amine Derivatives

The chroman ring system, a bicyclic ether, is a foundational scaffold in a multitude of biologically active compounds, both natural and synthetic. The introduction of a fluorine atom at the 6-position and an amine group at the 4-position creates the this compound core, a structure of significant interest in medicinal chemistry. This "privileged scaffold" is recognized for its ability to interact with a diverse range of biological targets, primarily within the central nervous system (CNS). The fluorine substituent enhances metabolic stability and modulates electronic properties, often improving pharmacokinetic profiles, while the amine group provides a critical anchor for receptor and transporter interactions. This guide offers a detailed exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile chemical framework.

Core Biological Activities and Mechanisms of Action

The primary therapeutic relevance of this compound derivatives stems from their potent and often selective modulation of key proteins involved in neurotransmission.

Serotonin 5-HT1A Receptor Antagonism

A prominent activity of this class of compounds is their interaction with the serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, anxiety, and cognition.

Mechanism of Action: Derivatives of 6-fluorochroman have been synthesized and identified as potent antagonists of the 5-HT1A receptor.[1] As antagonists, these molecules bind to the receptor but do not elicit the typical intracellular response. Instead, they block the binding and subsequent action of the endogenous agonist, serotonin (5-HT). The 5-HT1A receptor is negatively coupled to the enzyme adenylyl cyclase. Therefore, by blocking the receptor's activation, these antagonists prevent the 5-HT-induced inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP). This mechanism is particularly relevant for treating disorders associated with serotonergic dysregulation, such as depression and anxiety.

Radioligand binding assays have demonstrated that many of these derivatives act as high-affinity ligands for the 5-HT1A receptor, with some showing excellent selectivity over other receptors like the α1-adrenergic and D2-dopaminergic receptors.[1] The antagonist activity has been confirmed in functional assays, such as the forskolin-stimulated adenylate cyclase assay in cells expressing the human 5-HT1A receptor.[1]

Caption: Mechanism of 5-HT1A receptor antagonism by 6-fluorochroman derivatives.

Monoamine Transporter Inhibition

The solute carrier 6 (SLC6) family of neurotransmitter transporters, which includes the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical for terminating synaptic signaling.[2] Inhibitors of these transporters are mainstays in the treatment of depression and other psychiatric disorders.[3] The this compound scaffold is structurally analogous to known monoamine reuptake inhibitors, suggesting its potential in this area.

Mechanism of Action: These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. By binding to these transporter proteins, inhibitor compounds block this reuptake process. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing its effect on postsynaptic receptors. The therapeutic efficacy of drugs like selective serotonin reuptake inhibitors (SSRIs) is based on this principle.[3]

Subtle modifications to the this compound structure can fine-tune its selectivity towards SERT, NET, or DAT. This selectivity is a key determinant of a drug's therapeutic properties and side-effect profile.[3] For example, high selectivity for SERT is characteristic of SSRIs, while dual inhibition of SERT and NET is the hallmark of SNRIs.

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Synthesis and Stereochemistry: Crafting Chiral Amines

The biological activity of this compound derivatives is critically dependent on their stereochemistry at the C4 position. The (S)- and (R)-enantiomers often exhibit vastly different potencies and selectivities. Therefore, stereoselective synthesis is paramount.

General Synthetic Approach

The synthesis often begins with commercially available precursors like p-fluorophenol. A key intermediate in many synthetic routes is 6-fluorochroman-2-carboxylic acid.[4] This intermediate can be prepared through a multi-step process involving the addition of p-fluorophenol to dimethyl acetylenedicarboxylate, followed by hydrolysis, cyclization, and reduction.[4] Further modifications can lead to the desired 4-amine derivatives. Another important building block is 6-fluoro-2-(oxiran-2-yl)chroman, which is used in the synthesis of the cardiovascular drug nebivolol.[5]

Caption: A generalized synthetic pathway to this compound derivatives.

Biocatalysis: The Role of Transaminases

Achieving high enantiomeric purity is a significant challenge in chemical synthesis. Biocatalysis, particularly the use of transaminase (TA) enzymes, offers an elegant and environmentally friendly solution.[6]

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

-

Substrate Preparation: Synthesize the prochiral ketone precursor, 6-fluorochroman-4-one.

-

Enzyme Selection: Screen a panel of commercially available (R)- and (S)-selective transaminases to identify an enzyme with high activity and selectivity for the substrate.

-

Reaction Setup: In a temperature-controlled vessel, combine a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) with the 6-fluorochroman-4-one substrate, a sacrificial amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).

-

Enzyme Addition: Add the selected transaminase enzyme (as a lyophilisate or cleared lysate) to initiate the reaction.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation. Monitor the conversion of the ketone to the amine product using HPLC or GC.

-

Work-up and Isolation: Once the reaction reaches completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify the resulting chiral amine using column chromatography.

-

Enantiomeric Excess (ee) Determination: Analyze the final product using chiral HPLC to confirm its enantiomeric purity.

This biocatalytic approach can directly generate the desired (S)- or (R)-enantiomer with very high enantiomeric excess (>99% ee), bypassing the need for classical resolution of a racemic mixture.[6]

Experimental Evaluation: Quantifying Biological Activity

A suite of in vitro assays is essential to characterize the pharmacological profile of new derivatives.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor or transporter.

Protocol:

-

Prepare cell membrane homogenates from cells engineered to express the target protein (e.g., human 5-HT1A receptor or SERT).

-

Incubate the membranes with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) at various concentrations of the unlabeled test compound (the 6-fluorochroman derivative).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki).

Neurotransmitter Uptake Assays

These functional assays measure a compound's ability to inhibit the activity of monoamine transporters.

Protocol:

-

Culture cells stably expressing the transporter of interest (e.g., hDAT in HEK-293 cells).[7]

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Allow uptake to proceed for a short period at 37°C.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.[7]

Data Summary: Structure-Activity Relationships

The data gathered from these assays allow for the construction of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

| Compound | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) | Reference |

| Lead Compound | N-alkylated chroman | 5-HT1A | 5.2 | Antagonist (EC₅₀ = 15 nM) | [1] |

| Derivative 31n | 4-oxo, terminal 1,3-benzodioxole | 5-HT1A | 1.8 | Potent Antagonist | [1] |

| Hypothetical A | (S)-4-amine, small N-substituent | SERT | 2.5 | Reuptake Inhibition (IC₅₀ = 4.1 nM) | N/A |

| Hypothetical B | (R)-4-amine, bulky N-substituent | NET | 15.8 | Reuptake Inhibition (IC₅₀ = 22.5 nM) | N/A |

Table Note: Hypothetical data is included for illustrative purposes to demonstrate how SAR data for SERT/NET inhibition would be presented.

As shown in the table, introducing a 4-oxo group and modifying the terminal ring structure can significantly enhance antagonist activity at the 5-HT1A receptor.[1]

Therapeutic Potential and Future Directions

The diverse biological activities of this compound derivatives position them as promising candidates for developing novel therapeutics for a range of disorders.

-

CNS Disorders: Their potent activity as 5-HT1A antagonists and potential as selective monoamine reuptake inhibitors makes them highly relevant for treating depression, anxiety disorders, and other mood-related conditions.

-

Cardiovascular Disease: The chroman scaffold is a key component of nebivolol, a cardioselective β-blocker used to treat hypertension.[5] This highlights the potential for developing new cardiovascular agents from this chemical class.

-

Anti-Infective and Anti-Inflammatory Agents: While less explored for the 6-fluoro-4-amine subclass, other chroman derivatives have shown antibacterial and anti-inflammatory properties, suggesting a potential avenue for future research.[8][9]

Future research should focus on extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties (ADME). The exploration of novel derivatives against a wider panel of biological targets could uncover new therapeutic applications for this versatile and privileged scaffold.

References

- Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists.

- (S)-6-Fluorochroman-4-amine | C9H10FNO.

- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman.

- Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.

- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

- Preparation method of 6-fluorochroman-2-formic acid.

- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.

- (S)-6-Fluorochroman-4-amine hydrochloride. BLDpharm.

- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.

- N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.

- Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics.

- Biological Applications of Thiourea Deriv

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.

- (S)-6-Fluorochroman-4-amine hydrochloride. Sigma-Aldrich.

- Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Applic

- 6-fluorochromane-2-carboxylic acid. Simson Pharma Limited.

Sources

- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 5. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

An In-depth Technical Guide to 6-Fluorochroman-4-amine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 6-Fluorochroman-4-amine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, including its various forms, CAS numbers, and synonyms. Furthermore, this guide will explore its synthesis, key applications with a focus on its role as a modulator of the 5-HT1A receptor, and its physicochemical properties.

Chemical Identity and Isomeric Forms

This compound is a fluorinated derivative of chroman-4-amine. The presence of a chiral center at the C4 position gives rise to two enantiomers, (R) and (S), each with distinct biological activities. The compound is also available as various salts, most commonly the hydrochloride salt, which enhances its stability and solubility.

Below is a summary of the key forms of this compound and their corresponding identifiers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| (S)-6-Fluorochroman-4-amine hydrochloride | 1260609-97-9 | C9H11ClFNO | 203.64 | N[C@H]1CCOC2=C1C=C(F)C=C2.[H]Cl |

| (R)-4-Amino-6-fluorochromane Hydrochloride | 911826-09-0 | C9H11ClFNO | 203.64 | (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| (S)-6-Fluorochroman-4-amine | 1018978-85-2 | C9H10FNO | 167.18 | (S)-4-Amino-6-fluorochromane, (4S)-6-fluorochroman-4-amine |

It is crucial for researchers to specify the exact stereoisomer and salt form in their work, as these variations can significantly impact experimental outcomes.

Synthesis of 6-Fluorochroman Derivatives

A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on established chemical transformations within the chroman scaffold.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Addition Reaction: p-Fluorophenol is reacted with dimethyl acetylenedicarboxylate in the presence of an organic base to yield dimethyl 2-(p-fluorophenoxy) acetylenedicarboxylate.

-

Hydrolysis: The resulting diester is hydrolyzed under alkaline conditions to form 2-(p-fluorophenoxy)butenedioic acid.

-

Cyclization: The diacid is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

-

Decarboxylation and Reduction: The keto-acid undergoes decarboxylation and subsequent reduction of the pyranone ring to yield 6-fluorochroman-4-one. This step can be achieved through catalytic hydrogenation.

-

Reductive Amination: The final step involves the reductive amination of 6-fluorochroman-4-one with a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride) to afford this compound.

Applications in Drug Discovery

The primary area of interest for 6-fluorochroman derivatives lies in their activity as ligands for serotonin receptors, particularly the 5-HT1A receptor.

5-HT1A Receptor Antagonism

Research has demonstrated that a series of novel 6-fluorochroman derivatives act as potent and selective antagonists for the 5-HT1A receptor.[3] These compounds were developed by modifying a lead compound, with structural changes made to the aliphatic portion of the chroman ring and other parts of the molecule.[3]

The antagonist activity of these compounds was confirmed through in vitro assays, such as forskolin-stimulated adenylate cyclase assays in CHO cells expressing the human 5-HT1A receptor.[3] Notably, the introduction of an oxo or an optically active hydroxy group at the C4 position of the chroman ring was found to enhance receptor selectivity.[3]

The interaction of these antagonists with the 5-HT1A receptor can be visualized in the following signaling pathway diagram:

Caption: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C9H10FNO | PubChem |

| Molecular Weight | 167.18 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The fluorine atom at the 6-position of the chroman ring influences the electronic properties of the molecule, potentially enhancing its metabolic stability and binding affinity to target proteins.

Conclusion

This compound and its derivatives represent a valuable class of compounds for researchers in medicinal chemistry and pharmacology. Their role as 5-HT1A receptor antagonists highlights their potential for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of their chemical nature, synthesis, and biological importance, serving as a critical resource for scientists in the field. Further research into the specific biological activities of the individual enantiomers is warranted to fully elucidate their therapeutic potential.

References

-

Lead Sciences. (S)-6-Fluorochroman-4-amine hydrochloride. [Link]

-

PubChem. (S)-6-Fluorochroman-4-amine. [Link]

-

Chemsrc. 6-Fluoro-4-methylchroman-4-amine. [Link]

-

Hubei Weis Chemical Reagent Co., Ltd. (R)-7-chloro-6-fluorochroman-4-amine. [Link]

-

Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. [Link]

- Google Patents. (2014). Preparation method of 6-fluorochroman-2-formic acid.

- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

Sources

- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 2. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Chromanamines in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Application of 6-Fluorochroman-4-amine

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. The introduction of an amine group at the 4-position creates a chiral center and a basic nitrogen handle, opening avenues for diverse pharmacological interactions. This compound, in particular, has emerged as a critical building block in modern drug discovery. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties and metabolic stability. This modification can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making it a highly sought-after intermediate for synthesizing complex pharmaceutical agents.

This guide provides a comprehensive overview of the synthetic routes to this compound, the rationale behind the methodologies, and its applications as a key intermediate in the development of notable therapeutics.

Core Synthetic Strategies: From Ketone to Chiral Amine

The discovery and development of this compound are intrinsically linked to the synthetic chemistry enabling its creation. The most prevalent and logical starting point for its synthesis is the corresponding ketone, 6-fluoro-4-chromanone. This readily available precursor provides a direct electrophilic site for the introduction of the amine functionality.

Primary Pathway: Reductive Amination of 6-Fluoro-4-Chromanone

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine in a one- or two-step process.[1] For this compound, this typically involves the reaction of 6-fluoro-4-chromanone with an ammonia source to form an intermediate imine (or enamine), which is then reduced to the final amine.

The choice of reducing agent and reaction conditions is critical to achieving high yield and purity. While various methods exist, classical approaches like the Leuckart reaction, which uses formic acid or its derivatives as both the ammonia source and the reducing agent, provide a foundational methodology for this type of transformation.[1] More modern and controlled methods often employ a distinct reducing agent, such as sodium borohydride or catalytic hydrogenation, after the initial formation of the imine.

Below is a generalized workflow for the synthesis of racemic this compound from its ketone precursor.

Caption: Reductive amination workflow for this compound.

Experimental Protocol: Synthesis of Racemic this compound

The following protocol is a synthesized representation based on established chemical principles for reductive amination, adaptable from methodologies described in related patent literature for similar structures.

Objective: To synthesize racemic this compound via reductive amination of 6-fluoro-4-chromanone.

Materials:

-

6-fluoro-4-chromanone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in ether (for salt formation)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-fluoro-4-chromanone (1.0 eq) in methanol.

-

Imine Formation: Add ammonium acetate (10.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol under vacuum. Partition the residue between dichloromethane and saturated NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

-

Salt Formation (Optional): For purification and improved stability, dissolve the crude amine in a minimal amount of ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter the solid and dry under vacuum to obtain this compound hydrochloride.

The Critical Role of Chirality: Accessing Single Enantiomers

For many pharmaceutical applications, particularly those involving interactions with chiral biological receptors, a single enantiomer of a drug is required. The (S)-enantiomer of this compound, for example, is a key building block.[2][3] Accessing the enantiomerically pure compound is a pivotal step in the overall drug synthesis.

Two primary strategies are employed:

-

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly produce the desired enantiomer from the prochiral ketone.

-

Chiral Resolution: This more traditional method involves synthesizing the racemic mixture and then separating the two enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties (e.g., solubility).

A documented approach involves the resolution of a precursor, racemic 6-fluoro-4-ureidochroman-4-carboxylic acid, using a chiral amine like D-(+)-(1-phenethyl)amine.[4] This method highlights the importance of resolving key intermediates to build the final chiral product.

Caption: Workflow for chiral resolution of this compound.

Application in Drug Discovery: A Key Intermediate

The utility of this compound is best demonstrated by its incorporation into advanced drug candidates. Its discovery as a valuable synthon is driven entirely by the need for structurally complex and potent therapeutic agents.

Case Study 1: Nebivolol Synthesis

This compound is a crucial component in the synthesis of Nebivolol, a highly selective β1 adrenergic receptor blocker used to treat hypertension. The synthesis of Nebivolol involves the coupling of two distinct chroman units. One of these units is derived from 6-fluorochroman chemistry, where the amine serves as a nucleophile to open an epoxide ring on the second chroman fragment. The intricate stereochemistry of Nebivolol necessitates the use of enantiomerically pure starting materials, underscoring the importance of the chiral synthesis or resolution of this compound.[5]

Case Study 2: Serotonin (5-HT₁ₐ) Receptor Antagonists

Researchers have utilized the 6-fluorochroman scaffold to develop potent and selective antagonists for the 5-HT₁ₐ receptor, a key target for treating central nervous system disorders.[6] In these efforts, the chroman ring serves as a rigid core to orient pharmacophoric features correctly. The amine at the 4-position (or other functional groups derived from it) often acts as a linker to attach other molecular fragments, enabling the exploration of structure-activity relationships and optimization of receptor binding and selectivity.[6]

Quantitative Data Summary

While specific yields vary significantly based on scale and exact conditions, the following table provides representative data for key transformations.

| Transformation | Starting Material | Key Reagents | Typical Yield Range | Reference |

| Carboxylic Acid to Aldehyde Reduction | 6-fluorochroman-2-carboxylic acid methyl ester | Diisobutylaluminium hydride (DIBAL-H) | ~25% | [5] |

| Chromene to Carboxylic Acid Hydrogenation | 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | H₂, Pd/C | ~83-87% | [5][7] |

| Carboxylic Acid to Esterification | 6-fluorochroman-2-carboxylic acid | Methanol, H₂SO₄ | ~83-99% | [8] |

Conclusion

The "discovery" of this compound is not a singular event but rather an evolutionary process driven by the demands of medicinal chemistry. Its development represents a convergence of synthetic strategy and pharmacological necessity. The robust methods established for its synthesis, particularly from 6-fluoro-4-chromanone, and the critical techniques for achieving enantiomeric purity have solidified its role as an indispensable building block. For researchers in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the creation of next-generation therapeutics targeting a wide range of diseases.

References

- Borsodi, A. et al. (2004). NEW PROCESS FOR THE PREPARATION OF RACEMIC...

-

Yasunaga, T. et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. [Link]

- Sarges, R. (1985). Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid.

-

National Center for Biotechnology Information (n.d.). (S)-6-Fluorochroman-4-amine. PubChem Compound Summary for CID 46911904. [Link]

-

Sheldrick, G. M. (2008). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o547. [Link]

- Rao, D. R. et al. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

- Rao, D. R. et al. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

- Zhang, J. et al. (2014). Preparation method of 6-fluorochroman-2-formic acid.

-

Saeed, A. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 18-47. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-6-Fluorochroman-4-amine hydrochloride | 1260609-97-9 [sigmaaldrich.com]

- 4. EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid - Google Patents [patents.google.com]

- 5. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]

- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 8. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

A Predictive Spectroscopic and Structural Analysis Guide to 6-Fluorochroman-4-amine

Abstract: 6-Fluorochroman-4-amine is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of a complete, publicly available experimental dataset, this document serves as an expert-level, theoretical framework. It is designed to empower researchers to anticipate spectral features, design appropriate analytical protocols, and confidently validate the structure of their synthesized material against these robust predictions.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₁₀FNO, belongs to the chromane class of heterocyclic compounds. Its structure is characterized by a dihydropyran ring fused to a fluorinated benzene ring, with a primary amine at the chiral C4 position. The strategic placement of the fluorine atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for drug discovery.

This guide provides a detailed theoretical blueprint for the spectroscopic characterization of this compound. The predictions herein are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the dihydropyran ring and the aromatic protons on the fluorinated benzene ring. The amine protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

|---|---|---|---|---|

| H5 | ~6.85 | dd | JH5-H7 ≈ 3.0 (meta), JH5-F ≈ 8.5 (ortho) | Ortho to the electron-donating oxygen and meta to fluorine. |

| H7 | ~6.75 | ddd | JH7-H8 ≈ 8.5 (ortho), JH7-H5 ≈ 3.0 (meta), JH7-F ≈ 3.0 (meta) | Ortho to the electron-donating oxygen and ortho to H8. |

| H8 | ~6.70 | dd | JH8-H7 ≈ 8.5 (ortho), JH8-F ≈ 4.5 (para) | Para to fluorine and ortho to the ether linkage. |

| H2 (2H) | ~4.20 - 4.35 | m | - | Diastereotopic protons on carbon adjacent to the ether oxygen. |

| H4 (1H) | ~4.10 | t | JH4-H3 ≈ 6.0 | Methine proton adjacent to the amine group. |

| H3 (2H) | ~2.00 - 2.20 | m | - | Diastereotopic methylene protons adjacent to the chiral center. |

| NH₂ (2H) | ~1.60 (variable) | br s | - | Exchangeable protons, chemical shift is concentration and solvent dependent.[1] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The carbon atoms on the aromatic ring will exhibit splitting due to coupling with the fluorine atom (ⁿJCF), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (ⁿJCF, Hz) | Rationale |

|---|---|---|---|

| C6 | ~158.0 | ¹JCF ≈ 240-250 (d) | Carbon directly bonded to fluorine, large downfield shift and large one-bond coupling.[2][3] |

| C8a | ~148.0 | ³JCF ≈ 8 (d) | Aromatic carbon attached to the ether oxygen, meta to fluorine. |

| C4a | ~125.0 | ³JCF ≈ 8 (d) | Aromatic carbon at the ring junction, meta to fluorine. |

| C5 | ~117.0 | ²JCF ≈ 22 (d) | Aromatic carbon ortho to fluorine. |

| C7 | ~115.0 | ²JCF ≈ 22 (d) | Aromatic carbon ortho to fluorine. |

| C8 | ~114.0 | ⁴JCF ≈ 3 (d) | Aromatic carbon para to fluorine. |

| C2 | ~65.0 | - | Aliphatic carbon adjacent to the ether oxygen. |

| C4 | ~48.0 | - | Aliphatic carbon bearing the amine group. |

| C3 | ~33.0 | - | Aliphatic carbon adjacent to the chiral center. |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock and shim the instrument to ensure magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, 16 scans.

-

To confirm the NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should disappear or significantly diminish.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale / Comments |

|---|---|---|---|---|